5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of chlorine atoms.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazolopyrimidine core.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role as a kinase inhibitor, particularly in cancer research.
Medicine: Potential therapeutic agent due to its cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but with different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional nitrogen atoms in the ring structure.
Uniqueness
5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity as a kinase inhibitor. This makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C9H8Cl2N4 |
---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
5,7-dichloro-3-cyclopropyl-1-methylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H8Cl2N4/c1-15-7-6(5(14-15)4-2-3-4)12-9(11)13-8(7)10/h4H,2-3H2,1H3 |
InChI Key |
BCRKWMUCIKYELH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N1)C3CC3)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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